molecular formula C18H22BClN2O5S B15362814 4-chloro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide

4-chloro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide

Cat. No.: B15362814
M. Wt: 424.7 g/mol
InChI Key: MUMDJWLRFWQGRO-UHFFFAOYSA-N
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Description

4-chloro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide is an organic compound featuring a boronic acid derivative and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide typically involves a multi-step process:

  • Boronic Acid Derivative Formation: : The starting material, 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is synthesized through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.

  • Sulfonamide Formation: : The boronic acid derivative is then reacted with chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimized reaction parameters to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The boronic acid group can be reduced to form borane derivatives.

  • Substitution: : The chlorine atom on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed

  • Oxidation: : Sulfonic acids or sulfonyl chlorides.

  • Reduction: : Borane derivatives.

  • Substitution: : A wide range of substituted benzene derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : It can be used as a probe in biological studies to investigate enzyme activities and binding interactions.

  • Medicine: : Potential use in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

  • Industry: : Utilized in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific research context.

Comparison with Similar Compounds

This compound is unique due to its combination of boronic acid and sulfonamide groups. Similar compounds include:

  • Boronic acids: : Commonly used in cross-coupling reactions.

  • Sulfonamides: : Widely used in pharmaceuticals and as intermediates in organic synthesis.

Properties

Molecular Formula

C18H22BClN2O5S

Molecular Weight

424.7 g/mol

IUPAC Name

4-chloro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide

InChI

InChI=1S/C18H22BClN2O5S/c1-17(2)18(3,4)27-19(26-17)12-10-15(16(25-5)21-11-12)22-28(23,24)14-8-6-13(20)7-9-14/h6-11,22H,1-5H3

InChI Key

MUMDJWLRFWQGRO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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